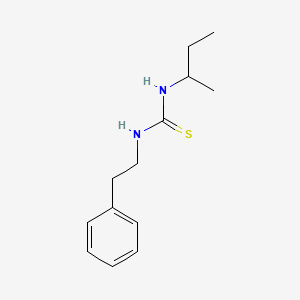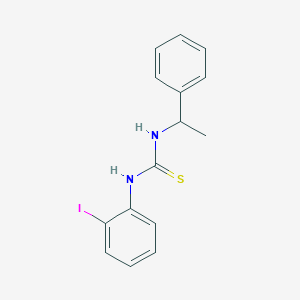
N'-(2-bromobenzylidene)cyclobutanecarbohydrazide
説明
N-(2-bromobenzylidene)cyclobutanecarbohydrazide, also known as BCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCC is a yellow powder that is insoluble in water and soluble in organic solvents. It has a molecular formula of C14H14BrN3O and a molecular weight of 329.19 g/mol.
作用機序
The exact mechanism of action of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In agriculture, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have pesticidal properties and can be used as a natural alternative to synthetic pesticides.
実験室実験の利点と制限
One of the advantages of using N'-(2-bromobenzylidene)cyclobutanecarbohydrazide in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, one limitation of using N'-(2-bromobenzylidene)cyclobutanecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N'-(2-bromobenzylidene)cyclobutanecarbohydrazide. One area of interest is the development of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of interest is the development of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide-based pesticides for use in agriculture. Additionally, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide's potential use in organic electronic devices is an area of growing interest. Further research is needed to fully understand the mechanism of action of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide and its potential applications in various fields.
科学的研究の応用
N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have pesticidal properties and can be used as a natural alternative to synthetic pesticides. In materials science, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been studied for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-7-2-1-4-10(11)8-14-15-12(16)9-5-3-6-9/h1-2,4,7-9H,3,5-6H2,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWFFTYXNQHBOF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4279544.png)

![{2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}malononitrile](/img/structure/B4279558.png)
![N-(2,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4279566.png)

![isopropyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279579.png)


![3-[(dipropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279606.png)
![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4279609.png)

![2-cyano-3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4279620.png)
![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4279635.png)